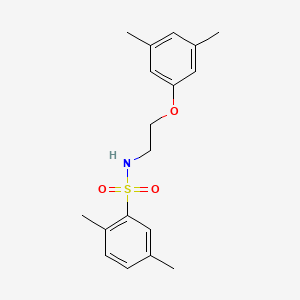

N-(2-(3,5-dimethylphenoxy)ethyl)-2,5-dimethylbenzenesulfonamide

Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzenesulfonamide core linked via an ethyl chain to a 3,5-dimethylphenoxy group. The compound’s design incorporates lipophilic methyl groups on both aromatic rings, which may enhance blood-brain barrier penetration and receptor binding affinity. Its synthesis likely follows protocols similar to those reported for related sulfonamides, such as coupling sulfonyl chlorides with substituted anilines or phenoxyalkylamines under controlled conditions .

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-13-5-6-16(4)18(12-13)23(20,21)19-7-8-22-17-10-14(2)9-15(3)11-17/h5-6,9-12,19H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAPGWWYFWBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2,5-dimethylbenzenesulfonamide, identified by CAS number 1105221-97-3, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

- Molecular Formula : C₁₈H₂₃NO₃S

- Molecular Weight : 333.4 g/mol

- Structure : The compound features a sulfonamide group attached to a dimethylphenoxyethyl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(3,5-dimethylphenoxy)ethylamine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is generally conducted under controlled conditions to optimize yield and purity.

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. These isoforms are associated with tumor progression and metastasis:

This inhibition suggests potential applications in cancer therapeutics, where targeting tumor-associated enzymes can impede tumor growth.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:

These results indicate that this compound may induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : By mimicking natural substrates, the sulfonamide group competes with endogenous molecules for binding sites on carbonic anhydrase enzymes.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation (caspase-3 and caspase-9) and modulation of apoptotic protein expression .

Study on Anticancer Activity

In a study investigating the anticancer properties of various sulfonamides, this compound demonstrated significant cytotoxicity against MCF-7 cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

Comparative Analysis with Other Sulfonamides

A comparative analysis was conducted between several sulfonamide derivatives regarding their biological activities:

| Compound Name | Target Enzyme | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | hCA II | 3.96 | Apoptosis induction |

| Other Sulfonamide A | hCA IX | 4.50 | Enzyme inhibition |

| Other Sulfonamide B | hCA II | 5.20 | Enzyme inhibition |

This table illustrates the competitive efficacy of this compound compared to other compounds in its class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

*Log P estimated via analogy; †Predicted using ChemDraw; ‡Approximated based on molecular descriptors.

Key Observations:

- Substituent Effects: The 3,5-dimethylphenoxy group in the target compound differs from the 2,5-dimethylphenoxy groups in Compounds II and III. This substitution may alter steric interactions with target receptors, such as sodium channels or GABAergic systems .

- Sulfonamide vs. Amino Alcohol: Unlike amino alcohol derivatives (e.g., III), the sulfonamide group in the target compound could modulate hydrogen-bonding interactions, affecting solubility and binding kinetics .

Pharmacological Activity

Anticonvulsant Efficacy

- MES Model: Compound XVI (), an aroxyethylamine derivative, demonstrated 100% protection against maximal electroshock seizures at 100 mg/kg (i.p.) in mice, whereas the amino alcohol analog III showed 59% activity at 30 mg/kg . This suggests that bulky substituents (e.g., sulfonamide vs. alcohol) may reduce potency but improve duration of action.

- Oral Bioavailability: Compound VIII () retained 75% MES activity in rats at 30 mg/kg (p.o.), highlighting the importance of ethyl chain length and substituent positioning for oral efficacy . The target compound’s sulfonamide group may enhance metabolic stability compared to amino alcohols.

Neurotoxicity Profile

Q & A

Q. What are the optimal synthetic routes for N-(2-(3,5-dimethylphenoxy)ethyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 3,5-dimethylphenol with ethylenediamine derivatives under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 60–80°C).

- Step 2 : Sulfonylation of the intermediate with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) or THF, catalyzed by triethylamine at 0–25°C.

- Critical Parameters : Solvent purity (anhydrous), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) to minimize by-products.

- Validation : Monitor reaction progress via TLC or HPLC; confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<1% threshold).

- Structural Confirmation :

- NMR : Compare chemical shifts (e.g., sulfonamide -SO₂NH- proton at δ 7.8–8.2 ppm; aromatic protons in 3,5-dimethylphenoxy group at δ 6.5–7.0 ppm).

- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺) to theoretical values (±5 ppm tolerance).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro assays?

- Methodological Answer :

- Assay Optimization :

- Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) to reduce variability.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to vehicle-treated groups.

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential activation of apoptosis (caspase-3/7) vs. necroptosis (RIPK1) pathways .

Q. How do structural modifications (e.g., substituent positions on aromatic rings) influence target selectivity and potency?

- Methodological Answer :

- SAR Studies :

- Electron-Withdrawing Groups (e.g., -CF₃ at para position): Enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX).

- Steric Effects : Bulky 3,5-dimethyl groups on phenoxyethyl chain reduce off-target interactions but may limit solubility.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like TNF-α or COX-2. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Pathway Inhibition :

- Pre-treat cells with inhibitors (e.g., Z-VAD-FMK for caspases) to isolate apoptotic vs. non-apoptotic death.

- Use siRNA knockdown of suspected targets (e.g., Bcl-2 family proteins).

- Metabolic Profiling : Employ Seahorse XF Analyzer to assess mitochondrial respiration (OCR) and glycolysis (ECAR) changes post-treatment.

- In Vivo Validation : Dose-response studies in xenograft models (e.g., 10–50 mg/kg, IP) with pharmacodynamic markers (e.g., Ki-67 for proliferation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.